Diethyl 3-methyl-5-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)thiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes thiophene, phenylformamido, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE
- 2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE
Uniqueness
The uniqueness of 2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C24H24N2O6S2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
diethyl 5-[(1-benzamido-2-oxo-2-thiophen-2-ylethyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H24N2O6S2/c1-4-31-23(29)17-14(3)19(24(30)32-5-2)34-22(17)26-20(18(27)16-12-9-13-33-16)25-21(28)15-10-7-6-8-11-15/h6-13,20,26H,4-5H2,1-3H3,(H,25,28) |
InChI Key |
JPIMQNLIPGKRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(=O)C2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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